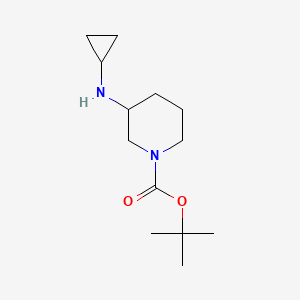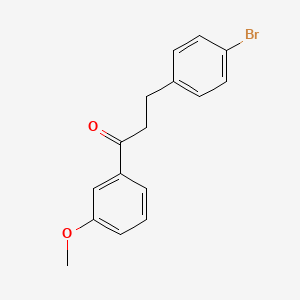
3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one
Vue d'ensemble
Description
3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one is a chemical compound that has been studied for its potential applications in a variety of scientific fields. This compound is composed of three phenyl rings connected by a carbon-carbon bond, with one bromine atom and one methoxy group attached to the central phenyl ring. This compound has been found to exhibit a variety of properties, including high solubility in organic solvents, good stability, and high reactivity.
Applications De Recherche Scientifique
Optical Properties and Applications
- Nonlinear Optical Properties: Research has investigated the linear optical, second and third-order nonlinear optical (NLO) properties, and charge transport properties of certain chalcone derivatives, including compounds closely related to "3-(4-Bromophenyl)-1-(3-methoxyphenyl)propan-1-one". These studies found that such compounds exhibit significant NLO activities, making them suitable for use in semiconductor devices due to their good electron transport materials properties (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Synthetic Chemistry and Biological Applications
Synthesis of Arylpropanonamines
Early research focused on the synthesis and examination of arylpropanonamines derivatives for potential use as intravenous anesthetics, showcasing the versatility of the core structure for generating biologically active compounds (Stenlake, Patrick, & Sneader, 1989).
Antimicrobial Activity
Certain bromophenol derivatives, structurally related to the specified compound, have been isolated from marine sources and studied for their antibacterial properties. These studies highlight the potential of such compounds in developing new antimicrobial agents (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Material Science Applications
- Photovoltaic Research: Compounds with structural similarities to "this compound" have been utilized in studies focusing on polymer-based photovoltaic cells. Such research underscores the role of organic materials in enhancing the efficiency of solar cells, indicating potential applications in renewable energy technologies (Dang, Hirsch, & Wantz, 2011).
Propriétés
IUPAC Name |
3-(4-bromophenyl)-1-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-19-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(17)9-6-12/h2-6,8-9,11H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWVLSASVXCWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid](/img/structure/B1532354.png)
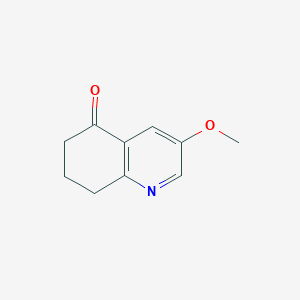
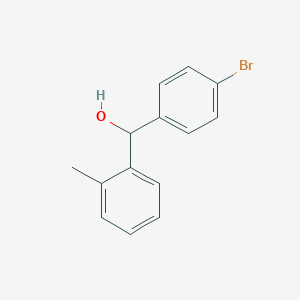
![(1Z)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide](/img/structure/B1532359.png)
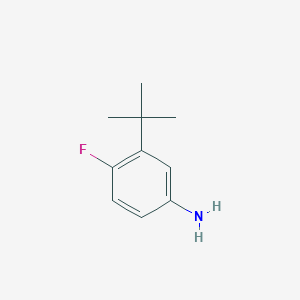
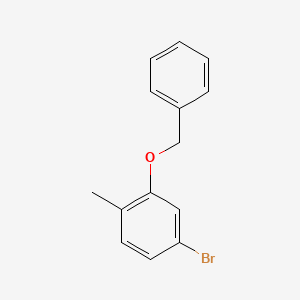
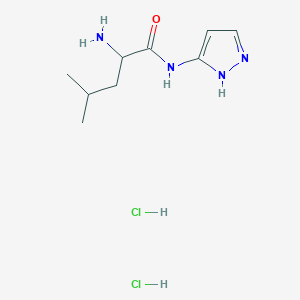

amine](/img/structure/B1532367.png)
![1,8-Dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1532369.png)
![1-[2-(2-Fluorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1532370.png)
![6-Iodoimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B1532372.png)

